molecular formula C11H13N3O2 B2358514 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926230-62-8

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2358514
CAS RN: 926230-62-8
M. Wt: 219.244
InChI Key: NHPDQPACTIHEGT-UHFFFAOYSA-N
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Description

“1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It contains a pyridinecarboxylic acid group, which is a monocarboxylic derivative of pyridine . The compound also includes a butan-2-yl group and a pyrazolo[3,4-b]pyridine moiety.


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

Scientific Research Applications

Green Synthesis of Pyrazolo[3,4-b]quinolinones

This compound serves as an efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones. The process involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, leading to the regioselective production of pyrazolo[3,4-b]quinolinones with excellent yields ranging from 84–98% . This method is environmentally friendly and aligns with the principles of green chemistry, reducing chemical waste and reaction time.

Neuroprotective Applications

As an endogenous metabolite of L-tryptophan, this compound has been reported to exhibit a wide range of neuroprotective effects within the body . It can potentially be used in the treatment of neurological disorders or as a protective agent against neurodegenerative diseases.

Immunological Effects

The compound has demonstrated immunological effects, which could make it valuable in the study of immune responses and the development of immunotherapies . Its role in modulating immune functions can be pivotal in treating various autoimmune diseases.

Anti-proliferative Properties

There is evidence to suggest that 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid possesses anti-proliferative effects, which could be harnessed in cancer research for the development of novel anticancer drugs .

Catalysis in Organic Synthesis

The compound’s catalytic efficiency can be utilized in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds through multi-component reactions (MCRs) . Its ability to catalyze reactions under milder conditions makes it a valuable asset in synthetic chemistry.

Development of Therapeutic Agents

Due to its various biological properties, such as being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers, the compound has therapeutic potential in the development of drugs targeting these pathways . Additionally, it shows antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity, further underscoring its significance in medicinal chemistry .

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties . Therefore, “1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” could potentially be a candidate for future research in this area.

properties

IUPAC Name

1-butan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-7(2)14-10-8(6-13-14)4-9(5-12-10)11(15)16/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPDQPACTIHEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=NC=C(C=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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